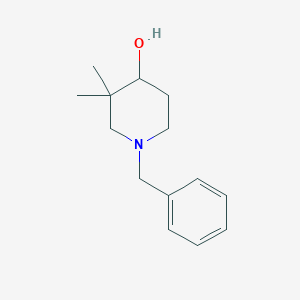

1-Benzyl-3,3-dimethylpiperidin-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,3-dimethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTKRTQMBDUPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1O)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626194 | |

| Record name | 1-Benzyl-3,3-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324769-02-0 | |

| Record name | 3,3-Dimethyl-1-(phenylmethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324769-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3,3-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 1-Benzyl-3,3-dimethylpiperidin-4-OL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3,3-dimethylpiperidin-4-ol is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Its structure, featuring a piperidine ring, a benzyl group, and a hydroxyl functional group, suggests its potential as a scaffold in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside general experimental protocols for their determination.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted at the 1-position with a benzyl group, at the 3-position with two methyl groups, and at the 4-position with a hydroxyl group.

Molecular Formula: C₁₄H₂₁NO Molecular Weight: 219.32 g/mol

The presence of a tertiary amine, a hydroxyl group, and a bulky non-polar benzyl group and dimethyl substituents significantly influences its physicochemical characteristics.

Quantitative Physicochemical Data

Precise experimental data for this compound is not extensively available in the public domain. The following table summarizes available and predicted data. It is crucial to note that predicted values are estimations and should be verified experimentally.

| Property | Value | Data Type |

| Molecular Formula | C₁₄H₂₁NO | Experimental |

| Molecular Weight | 219.32 g/mol | Calculated |

| Boiling Point | ~318.0 ± 22.0 °C (for the ketone precursor) | Predicted |

| pKa | ~7.14 ± 0.40 (for the ketone precursor) | Predicted |

| logP | Not available | |

| Solubility | Not available | |

| Melting Point | Not available |

Note: Predicted values are for the precursor compound 1-Benzyl-3,3-dimethylpiperidin-4-one and should be considered as estimates for the alcohol derivative.

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of its corresponding ketone, 1-Benzyl-3,3-dimethylpiperidin-4-one.

Reaction: Reduction of a Ketone to a Secondary Alcohol

Reagents and Equipment:

-

1-Benzyl-3,3-dimethylpiperidin-4-one

-

Reducing agent (e.g., Sodium borohydride - NaBH₄)

-

Solvent (e.g., Methanol or Ethanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Dissolve 1-Benzyl-3,3-dimethylpiperidin-4-one in the chosen alcohol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in molar excess (typically 1.5 to 2 equivalents).

-

Monitor the reaction progress using TLC until the starting ketone is consumed.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the alcohol solvent using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination (Micro Method)

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or oil bath)

Procedure:

-

Place a small amount (0.5-1 mL) of this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Heat the apparatus gently.

-

A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Apparatus and Reagents:

-

Test tubes

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, 5% HCl, 5% NaOH)

Procedure:

-

Add approximately 10-20 mg of this compound to a series of test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vigorously agitate each tube using a vortex mixer for 1-2 minutes.

-

Visually inspect each tube for the dissolution of the solid.

-

Classify the solubility as soluble, partially soluble, or insoluble.

-

For the acidic and basic solutions, observe any reaction (e.g., salt formation leading to dissolution).

pKa Determination (Potentiometric Titration)

Apparatus and Reagents:

-

pH meter with a combination electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Solvent (e.g., water or a water-alcohol mixture if the compound has low water solubility)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in the chosen solvent in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Add the standardized HCl solution in small, precise increments from the buret.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot a graph of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

Apparatus and Reagents:

-

Separatory funnel

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of this stock solution to a separatory funnel containing known volumes of both n-octanol and water.

-

Shake the funnel vigorously for several minutes to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Visualizations

Caption: Relationship between the structural features of this compound and its key physicochemical properties.

Caption: A plausible synthetic workflow for the preparation of this compound from its ketone precursor.

Structural Elucidation and Characterization of 1-Benzyl-3,3-dimethylpiperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of the novel compound, 1-Benzyl-3,3-dimethylpiperidin-4-ol. Due to the limited availability of direct experimental data for this specific molecule, this paper outlines a systematic approach to its synthesis and characterization based on established principles of organic chemistry and analytical techniques. The methodologies and expected spectral data are extrapolated from literature precedents for structurally related N-benzylpiperidine derivatives. This document serves as a foundational resource for researchers engaged in the synthesis, identification, and evaluation of new piperidine-based compounds.

Introduction

Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The N-benzylpiperidine moiety, in particular, is a common feature in compounds targeting the central nervous system, including analgesics, antipsychotics, and cholinesterase inhibitors[1][2][3]. The introduction of gem-dimethyl substituents at the C3 position of the piperidine ring can significantly influence the molecule's conformation and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

This guide focuses on the hypothetical structural elucidation of this compound, a novel derivative. We present a proposed synthetic route from its corresponding ketone precursor and detail the analytical techniques essential for its comprehensive characterization. The expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are presented in a structured format to aid in the identification and verification of the target compound.

Synthesis

The synthesis of this compound can be readily achieved through the reduction of its ketone precursor, 1-benzyl-3,3-dimethylpiperidin-4-one[4]. This transformation is a standard procedure in organic synthesis, and several reducing agents can be employed.

Proposed Synthetic Pathway

The reduction of the carbonyl group in 1-benzyl-3,3-dimethylpiperidin-4-one to a hydroxyl group yields the target compound, this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 1-benzyl-3,3-dimethylpiperidin-4-one

-

Dissolution: Dissolve 1-benzyl-3,3-dimethylpiperidin-4-one (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the stirred solution. The use of a milder reducing agent is recommended to avoid potential side reactions.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

3.1.1. Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the piperidine ring protons, the gem-dimethyl protons, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.50 | Singlet | 2H | Benzyl methylene protons (N-CH₂) |

| ~3.60-3.70 | Multiplet | 1H | CH-OH proton |

| ~2.20-2.80 | Multiplet | 4H | Piperidine ring protons (CH₂) |

| ~1.50-2.00 | Multiplet | 2H | Piperidine ring protons (CH₂) |

| ~1.00 and ~0.90 | Singlets | 6H | gem-Dimethyl protons (CH₃)₂ |

| Variable | Broad Singlet | 1H | Hydroxyl proton (OH) |

3.1.2. Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Quaternary aromatic carbon (C-Ar) |

| ~129 | Aromatic carbons (CH-Ar) |

| ~128 | Aromatic carbons (CH-Ar) |

| ~127 | Aromatic carbons (CH-Ar) |

| ~70 | CH-OH carbon |

| ~63 | Benzyl methylene carbon (N-CH₂) |

| ~55-60 | Piperidine ring carbons (CH₂) |

| ~40 | Quaternary carbon (C(CH₃)₂) |

| ~25 and ~20 | gem-Dimethyl carbons (CH₃) |

3.1.3. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

3.2.1. Expected Mass Spectrometry Data

| Technique | m/z | Assignment |

| Electrospray Ionization (ESI+) | ~234.18 | [M+H]⁺ |

| ~256.16 | [M+Na]⁺ | |

| Electron Ionization (EI) | ~233 | [M]⁺ |

| ~91 | [C₇H₇]⁺ (Tropylium ion) |

3.2.2. Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS). Acquire the mass spectrum in the desired ionization mode (e.g., ESI or EI).

-

Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

3.3.1. Expected IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 (broad) | O-H stretch (alcohol) |

| ~3030-3080 | C-H stretch (aromatic) |

| ~2800-3000 | C-H stretch (aliphatic) |

| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) |

| ~1050-1150 | C-O stretch (alcohol) |

3.3.2. Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental Workflow and Potential Biological Activity

Overall Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-benzyl-3,3-dimethylpiperidin-4-one (C14H19NO) [pubchemlite.lcsb.uni.lu]

Predicted Biological Activity of 1-Benzyl-3,3-dimethylpiperidin-4-OL: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 1-Benzyl-3,3-dimethylpiperidin-4-OL. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from structurally related compounds to forecast its potential pharmacological profile. The primary structural motifs—the 1-benzylpiperidine core and the 3,3-dimethylpiperidin-4-ol moiety—are prevalent in compounds targeting the central nervous system (CNS). Key predicted activities include cholinesterase inhibition and sigma receptor modulation, suggesting potential therapeutic applications in neurodegenerative disorders and psychiatric conditions. This document outlines potential mechanisms of action, proposes experimental workflows for validation, and presents relevant quantitative data from analogous compounds to guide future research and development efforts.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to be readily functionalized make it a versatile template for drug design. The N-benzylpiperidine moiety, in particular, is a well-established pharmacophore found in a variety of CNS-active agents. This whitepaper focuses on the predicted biological activities of this compound, a molecule combining the N-benzylpiperidine core with a gem-dimethyl substitution at the 3-position and a hydroxyl group at the 4-position. While no direct studies on this compound are currently available, analysis of its structural components allows for a reasoned prediction of its biological targets and potential therapeutic uses.

Predicted Biological Activities and Mechanisms of Action

The biological activity of this compound is likely to be driven by the synergistic or additive effects of its core structural components. The primary predicted activities are centered on CNS targets.

Cholinesterase Inhibition

A significant number of N-benzylpiperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3][4][5] These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease. The N-benzyl group often plays a crucial role in binding to the active site of cholinesterases.

Predicted Mechanism: It is hypothesized that the benzyl group of this compound could engage in π-π stacking interactions with aromatic residues, such as tryptophan, in the active site of AChE. The piperidine nitrogen, being basic, would likely be protonated at physiological pH and could interact with anionic residues. The 3,3-dimethyl substitution may influence the conformational preference of the piperidine ring, potentially enhancing binding affinity or selectivity.

-

Supporting Evidence: Numerous studies on benzylpiperidine-linked compounds have demonstrated submicromolar IC50 values for AChE and BChE inhibition.[2] For instance, certain 1-benzylpiperidine derivatives have shown IC50 values for AChE in the nanomolar range.[5]

Sigma Receptor Modulation

Both the 1-benzylpiperidine scaffold and the 3,3-dimethylpiperidine moiety are present in known sigma receptor ligands.[6][7][8][9] Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins implicated in a variety of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases.

Predicted Mechanism: The N-benzylpiperidine core is a common feature in high-affinity sigma receptor ligands.[7] The gem-dimethyl substitution at the 3-position has also been explored in selective σ1 receptor ligands.[9] It is predicted that this compound could bind to sigma receptors, potentially acting as an agonist or antagonist depending on the specific interactions within the binding pocket.

-

Supporting Evidence: Studies on N-cyclohexylpiperazines and related compounds have identified derivatives with high affinity for σ1 receptors, with Ki values in the low nanomolar range.[9] Benzylpiperidine derivatives have also shown promising affinity for the σ1 receptor.

Other Potential CNS Activities

The piperidine nucleus is a common feature in a wide array of CNS-active drugs.[1] Therefore, it is plausible that this compound may exhibit other CNS-related activities, such as effects on monoamine transporters or other G-protein coupled receptors.

Potential Anticancer and Antimicrobial Activities

Derivatives of piperidin-4-one, a close structural analog and potential synthetic precursor to the target molecule, have been reported to possess a range of biological activities, including anticancer and antimicrobial effects. While this is a secondary prediction, it warrants consideration in a broader screening strategy.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the predicted activities, the following table summarizes inhibitory concentrations (IC50) and binding affinities (Ki) for structurally related compounds from the literature.

| Compound Class | Target | IC50 / Ki | Reference |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | eeAChE | 0.39 ± 0.11 µM | [2] |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | eqBChE | 0.16 ± 0.04 µM | [2] |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 nM | [5] |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) | Sigma-1 Receptor | Ki = 1.6 ± 0.3 nM | [6] |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor | Ki = 3.2 nM | [7] |

| Pyridine-based N-Bn-piperidine derivative | hσ1R | Ki = 1.45 ± 0.43 nM | [8] |

Proposed Experimental Protocols

To validate the predicted biological activities of this compound, a systematic experimental workflow is proposed.

Synthesis of this compound

A potential synthetic route could involve the reaction of a suitable N-benzyl protected 3,3-dimethylpiperidin-4-one with a reducing agent, such as sodium borohydride, to yield the corresponding alcohol. The piperidinone precursor could be synthesized through various established methods for piperidine ring formation.

In Vitro Biological Evaluation

This spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against AChE and BChE.

-

Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a colored product that can be quantified at 412 nm.

-

Procedure:

-

Prepare solutions of AChE or BChE, DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubate the enzyme with the test compound for a defined period.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Radioligand binding assays are used to determine the affinity of the test compound for σ1 and σ2 receptors.

-

Principle: The assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]-pentazocine for σ1 receptors) from its binding site on the receptor.

-

Procedure:

-

Prepare membrane homogenates from a cell line or tissue expressing the sigma receptor of interest.

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

-

Separate the bound and free radioligand by filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

Visualizations

Predicted Signaling Pathway for Cholinesterase Inhibition

Caption: Predicted mechanism of cholinesterase inhibition.

Proposed Experimental Workflow for In Vitro Evaluation

Caption: Proposed workflow for in vitro biological evaluation.

Conclusion

Based on a thorough analysis of its structural components, this compound is predicted to be a promising candidate for targeting CNS disorders. The primary predicted biological activities are cholinesterase inhibition and sigma receptor modulation, suggesting potential therapeutic applications in Alzheimer's disease, neuropathic pain, or other neurological and psychiatric conditions. The gem-dimethyl substitution at the 3-position is a key structural feature that may impart unique conformational properties, potentially leading to enhanced potency or selectivity. The experimental protocols and workflows outlined in this whitepaper provide a clear path for the synthesis and in vitro evaluation of this novel compound. Further investigation is warranted to confirm these predictions and to fully elucidate the pharmacological profile of this compound.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Avenues for 1-Benzylpiperidine Derivatives: An In-depth Technical Guide

Disclaimer: This technical guide explores the potential therapeutic targets of the 1-benzylpiperidine scaffold. It is important to note that the specific compound, 1-Benzyl-3,3-dimethylpiperidin-4-OL, has not been extensively studied, and the information presented herein is based on research conducted on structurally related 1-benzylpiperidine derivatives. The findings discussed should be considered indicative of the potential of this chemical class rather than established activities of this compound itself.

The 1-benzylpiperidine moiety is a versatile scaffold that has been incorporated into a variety of biologically active molecules. Research into its derivatives has revealed a range of potential therapeutic applications, primarily centered around neurological disorders and infectious diseases. This guide provides a comprehensive overview of the key molecular targets identified for this class of compounds, supported by available quantitative data and detailed experimental protocols.

Cholinesterase Inhibition: A Target for Alzheimer's Disease

A significant body of research has focused on the development of 1-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2][3][4] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1]

| Compound | Target | IC50 (nM) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 | [2] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, E2020) | AChE | 5.7 | [3] |

| Donepezil (Reference) | AChE | - | [1][3] |

| Tacrine (Reference) | h-AChE | 424 | [1] |

| Galantamine (Reference) | h-AChE | 18,600 | [1] |

| Compound 15b | eeAChE | 390 | [4] |

| Compound 15j | eqBChE | 160 | [4] |

The inhibitory activity of 1-benzylpiperidine derivatives against AChE and BuChE is commonly determined using the spectrophotometric method developed by Ellman.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (eeAChE) or human recombinant AChE (huAChE)

-

Butyrylcholinesterase (BuChE) from equine serum (eqBChE) or human serum (huBChE)

-

Acetylthiocholine iodide (ATCI) as substrate for AChE

-

Butyrylthiocholine iodide (BTCI) as substrate for BuChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (1-benzylpiperidine derivatives)

-

Reference inhibitors (e.g., Donepezil, Tacrine)

Procedure:

-

Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BuChE).

-

Add various concentrations of the test compounds or reference inhibitors to the wells.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).

-

Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB at a wavelength of 412 nm at regular intervals.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for determining cholinesterase inhibition using Ellman's method.

Monoamine-Related Targets: Modulating Neurotransmitter Levels

Derivatives of the 4-benzylpiperidine scaffold have been shown to interact with key proteins involved in monoamine neurotransmission, including the serotonin transporter (SERT) and monoamine oxidases (MAO-A and MAO-B).[5] These targets are implicated in the pathophysiology of depression and other neuropsychiatric disorders.

| Compound | Target | EC50 (nM) | IC50 (µM) | Reference |

| 4-Benzylpiperidine | Dopamine (DA) Release | 109 | - | [5] |

| Norepinephrine (NE) Release | 41.4 | - | [5] | |

| Serotonin (5-HT) Release | 5,246 | - | [5] | |

| MAO-A | - | 130 | [5] | |

| MAO-B | - | 750 | [5] |

The inhibitory potential of compounds against MAO-A and MAO-B can be assessed using a variety of methods, including fluorescence-based assays.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

A detection reagent that produces a fluorescent product upon enzymatic reaction

-

Phosphate buffer (pH 7.4)

-

Test compounds

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors.

-

In a black 96-well microplate, add the MAO enzyme (A or B) and the test compound or reference inhibitor.

-

Incubate the mixture for a defined period to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stopping solution).

-

Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by non-linear regression analysis.

Caption: Inhibition of monoamine oxidase by 1-benzylpiperidine derivatives.

Antimicrobial Activity

Preliminary studies on N-benzyl piperidin-4-one derivatives have indicated their potential as antimicrobial agents, showing activity against the fungus Aspergillus niger and the bacterium Escherichia coli.[6]

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity.

Materials:

-

Bacterial or fungal strains (e.g., E. coli, A. niger)

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

Reference antibiotics (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

-

Sterile 96-well microplates

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial two-fold dilutions of the test compounds and reference antibiotics in the growth medium in the microplate.

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without inhibitor) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (for bacteria) or visible growth (for fungi).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Other Potential Targets

Research into related structures suggests other potential therapeutic targets for 1-benzylpiperidine derivatives, including:

-

Monoacylglycerol Lipase (MAGL): Inhibition of MAGL is a strategy for treating cancer and neurological disorders.[7]

-

NMDA Receptors: Antagonism of NMDA receptors has neuroprotective effects and is relevant for conditions like stroke and Parkinson's disease.[8]

-

mTORC1 Pathway: Some benzyl-containing heterocyclic compounds have been shown to inhibit mTORC1, a key regulator of cell growth and proliferation, suggesting potential anticancer applications.[9]

Conclusion

The 1-benzylpiperidine scaffold represents a promising starting point for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated activity against a range of important biological targets, particularly those implicated in neurodegenerative diseases. While the specific biological profile of this compound remains to be elucidated, the existing research on related compounds provides a strong rationale for its investigation as a potential inhibitor of cholinesterases, monoamine oxidases, and other therapeutically relevant proteins. Further synthesis and biological evaluation of derivatives based on this specific scaffold are warranted to explore its full therapeutic potential.

References

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. CA2327888A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists - Google Patents [patents.google.com]

- 9. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC name for 1-Benzyl-3,3-dimethylpiperidin-4-OL

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

This document provides a comprehensive overview of 1-Benzyl-3,3-dimethylpiperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 324769-02-0[1] |

| Molecular Formula | C₁₄H₂₁NO |

| Molecular Weight | 219.32 g/mol [1] |

Hypothetical Synthesis Protocol

2.1. Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-one (Precursor)

A plausible method for the synthesis of the precursor ketone is through a double Michael addition reaction, a common strategy for constructing the piperidone ring.

-

Reaction: Benzylamine is reacted with a suitable divinyl ketone derivative in a one-pot cyclization.

-

Reagents and Solvents: Benzylamine, a divinyl ketone with two methyl groups on the alpha-carbon, and a suitable solvent such as methanol or acetonitrile.

-

Conditions: The reaction is typically carried out at room temperature or with gentle heating.

2.2. Reduction to this compound

The final step is the reduction of the ketone to the desired alcohol.

-

Reaction: The carbonyl group of 1-Benzyl-3,3-dimethylpiperidin-4-one is reduced to a hydroxyl group.

-

Reducing Agent: A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄). Lithium aluminum hydride (LiAlH₄) could also be used, but NaBH₄ is generally preferred for its milder nature and easier handling.

-

Solvent: The reaction is typically performed in a protic solvent such as methanol or ethanol at room temperature.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not prevalent in the public domain. However, the N-benzylpiperidine scaffold is a common motif in compounds targeting the central nervous system. Notably, derivatives of this class have been investigated as cholinesterase inhibitors for the treatment of Alzheimer's disease.

3.1. Cholinergic Signaling Pathway

In the context of Alzheimer's disease, the cholinergic hypothesis suggests that a deficit in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibition of AChE increases the levels of ACh, thereby enhancing cholinergic neurotransmission. It is plausible that this compound or its derivatives could exhibit inhibitory activity against AChE, thus modulating the cholinergic signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

References

A Comprehensive Review of Synthetic Routes for 3,3-Disubstituted Piperidin-4-ols

For Researchers, Scientists, and Drug Development Professionals

The 3,3-disubstituted piperidin-4-ol scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active molecules and pharmaceutical candidates. The geminal substitution at the C3 position offers a unique three-dimensional architecture that can enhance binding affinity, selectivity, and metabolic stability of drug candidates. This in-depth technical guide provides a comprehensive review of the key synthetic strategies employed to construct this valuable heterocyclic core, with a focus on data-driven comparisons and detailed experimental methodologies.

I. Synthesis via α,α'-Dialkylation of Piperidin-4-one Precursors

A direct and common approach to 3,3-disubstituted piperidin-4-ols involves the sequential or one-pot dialkylation of a suitable N-protected piperidin-4-one at the α-positions, followed by stereoselective reduction of the ketone.

A. Stepwise α,α'-Dialkylation

This strategy relies on the initial generation of an enolate from an N-protected piperidin-4-one, followed by quenching with an electrophile. A second deprotonation and alkylation step then introduces the second substituent at the C3 position. The protection of the nitrogen atom is crucial to prevent undesired side reactions.

General Workflow for Stepwise Dialkylation:

Experimental Protocol: Synthesis of N-Benzyl-3,3-dimethylpiperidin-4-one

-

To a solution of diisopropylamine in anhydrous THF at -78 °C is added n-butyllithium dropwise. The mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

-

A solution of N-benzyl-4-piperidone in anhydrous THF is added slowly to the LDA solution at -78 °C.

-

After stirring for 1 hour, methyl iodide is added, and the reaction is allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride, and the product, N-benzyl-3-methyl-4-piperidone, is extracted with ethyl acetate.

-

The mono-alkylated product is then subjected to a second alkylation under similar conditions using LDA and methyl iodide to yield N-benzyl-3,3-dimethyl-4-piperidone.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| N-Boc-4-piperidone | 1. LDA, THF, -78 °C; 2. MeI | N-Boc-3-methyl-4-piperidone | 85 | [1] |

| N-Boc-3-methyl-4-piperidone | 1. LDA, THF, -78 °C; 2. MeI | N-Boc-3,3-dimethyl-4-piperidone | 78 | [1] |

Table 1: Representative yields for stepwise α,α'-dialkylation of N-Boc-4-piperidone.

II. Cyclization Strategies for the Construction of the 3,3-Disubstituted Piperidine Ring

An alternative to the functionalization of a pre-existing piperidine ring is the construction of the heterocyclic system with the desired 3,3-disubstitution pattern already in place. Several cyclization strategies have proven effective in this regard.

A. Dieckmann Condensation

The intramolecular Dieckmann condensation of a suitably substituted diester is a powerful method for the formation of cyclic β-keto esters, which can be further elaborated to 3,3-disubstituted piperidin-4-ones. Subsequent hydrolysis and decarboxylation, followed by reduction, affords the target piperidin-4-ols.

Reaction Pathway for Dieckmann Condensation:

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate

-

To a suspension of sodium ethoxide in toluene is added a solution of diethyl N-benzyl-bis(2-ethoxycarbonylethyl)amine.

-

The mixture is heated at reflux for several hours.

-

After cooling, the reaction is quenched with dilute acid and the product is extracted with an organic solvent.

-

The resulting β-keto ester can be hydrolyzed and decarboxylated by heating with aqueous acid to yield N-benzyl-4-piperidone, which can then be dialkylated as described previously.

B. Intramolecular Michael Addition

The intramolecular aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound tethered to the nitrogen atom provides a versatile route to substituted piperidines. By incorporating geminal substitution in the acyclic precursor, this method can be adapted for the synthesis of 3,3-disubstituted piperidin-4-one derivatives.

III. Stereoselective Reduction of 3,3-Disubstituted Piperidin-4-ones

The final step in many synthetic sequences is the reduction of the C4-keto group to the corresponding alcohol. The stereochemical outcome of this reduction is critical and can often be controlled by the choice of reducing agent.

Stereochemical Pathways of Reduction:

Bulky reducing agents, such as L-Selectride®, tend to approach the carbonyl group from the less hindered equatorial face, resulting in the formation of the cis-alcohol (axial hydroxyl group). Conversely, less sterically demanding reagents like sodium borohydride can attack from the axial face, leading to the trans-alcohol (equatorial hydroxyl group).

| Ketone Precursor | Reducing Agent | Solvent | Major Diastereomer | Diastereomeric Ratio | Yield (%) |

| N-Boc-3,3-dimethyl-4-piperidone | L-Selectride® | THF | cis | >98:2 | 92 |

| N-Boc-3,3-dimethyl-4-piperidone | NaBH₄ | MeOH | trans | 85:15 | 95 |

Table 2: Diastereoselectivity in the reduction of N-Boc-3,3-dimethyl-4-piperidone.

Experimental Protocol: Stereoselective Reduction of N-Boc-3,3-dimethyl-4-piperidone

-

For the cis-isomer: To a solution of N-Boc-3,3-dimethyl-4-piperidone in anhydrous THF at -78 °C is added a solution of L-Selectride® (1.0 M in THF) dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then quenched by the slow addition of water.

-

For the trans-isomer: To a solution of N-Boc-3,3-dimethyl-4-piperidone in methanol at 0 °C is added sodium borohydride in portions. The reaction is stirred for 1 hour and then quenched with acetone.

IV. Conclusion

The synthesis of 3,3-disubstituted piperidin-4-ols is a challenging yet rewarding endeavor in synthetic organic chemistry. The methods outlined in this review, including the α,α'-dialkylation of piperidin-4-one precursors and various cyclization strategies, provide a robust toolkit for accessing this important class of molecules. The careful selection of protecting groups, alkylating agents, and reducing agents allows for a high degree of control over the final structure, including its stereochemistry. The continued development of novel and efficient synthetic routes to these complex scaffolds will undoubtedly fuel future discoveries in drug development and medicinal chemistry.

References

The Benzylpiperidine Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine motif is a cornerstone in contemporary drug discovery, prized for its structural flexibility and three-dimensional character. This privileged scaffold is a key component in numerous approved drugs and clinical candidates, offering medicinal chemists a versatile tool to fine-tune efficacy and physicochemical properties. Its ability to engage in crucial cation-π interactions with target proteins makes it a valuable component in the design of novel therapeutics. This technical guide explores the multifaceted applications of benzylpiperidine derivatives, with a particular focus on their role in targeting neurodegenerative diseases and cancer, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Therapeutic Applications and Structure-Activity Relationships

The benzylpiperidine core has been extensively investigated for a range of therapeutic targets, most notably in the realm of neurodegenerative disorders like Alzheimer's disease. Additionally, its derivatives have shown promise as anticancer agents.

Central Nervous System Disorders: A Focus on Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cognitive decline and neuropsychiatric symptoms. A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. Benzylpiperidine derivatives have emerged as potent inhibitors of these cholinesterases.

The multitarget-directed ligand approach is a promising strategy for complex conditions like AD. Researchers have designed N-benzylpiperidine derivatives that dually inhibit both AChE and BuChE. For instance, rational modifications to the structure of the approved AChE inhibitor donepezil, which features a benzylpiperidine moiety, have led to the development of new derivatives with potent dual inhibitory activity.

Furthermore, some benzylpiperidine derivatives have been designed to simultaneously target cholinesterases and the serotonin transporter (SERT), aiming to address both cognitive and depressive symptoms associated with AD. Another innovative approach involves the dual inhibition of histone deacetylase (HDAC) and AChE, with certain N-benzylpiperidine derivatives showing promising results in this regard.

Quantitative Data: Cholinesterase and SERT Inhibition by Benzylpiperidine Derivatives

| Compound | Target | IC50 / Ki (µM) | Reference |

| 19 | AChE | 5.10 ± 0.24 | |

| BuChE | Moderate Inhibition | ||

| SERT | Low Affinity | ||

| 21 | BuChE | Good and Selective Activity | |

| SERT | Good and Selective Activity | ||

| 4a | AChE | 2.08 ± 0.16 | |

| BuChE | 7.41 ± 0.44 | ||

| Lead Compound (5) | AChE | 0.03 ± 0.07 | |

| 28 | AChE | 0.41 ± 1.25 | |

| 20 | AChE | 5.94 ± 1.08 | |

| d5 | HDAC | 0.17 | |

| AChE | 6.89 | ||

| d10 | HDAC | 0.45 | |

| AChE | 3.22 |

Anticancer Applications

The piperidine scaffold, including its benzyl derivatives, has demonstrated significant potential in cancer therapy. These compounds can influence crucial signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt. Their mechanisms of action often involve inducing cell cycle arrest and inhibiting cell migration. Piperidine derivatives have shown activity against various cancer types, including breast, prostate, colon, lung, and ovarian cancer.

Experimental Protocols

The discovery and development of novel benzylpiperidine derivatives rely on a suite of standardized experimental procedures. Below are detailed methodologies for key assays.

General Synthesis of 1-Benzylpiperidine Derivatives

A common method for the synthesis of 1-benzylpiperidine derivatives involves the reaction of a piperidine-containing core with a substituted benzyl chloride.

Protocol:

-

Dissolve the piperidine derivative (e.g., (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone) in a suitable solvent mixture, such as acetonitrile and dichloromethane (3:1).

-

Add the desired benzyl chloride derivative and potassium carbonate (K2CO3) to the reaction mixture.

-

Reflux the mixture with constant stirring for an extended period (e.g., 72 hours).

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Perform an aqueous workup, for example, by adding a 10% K2CO3 solution and extracting with an organic solvent.

-

Purify the crude product using standard techniques like column chromatography to obtain the final 1-benzylpiperidine derivative.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BuChE.

Protocol:

-

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

AChE or BuChE enzyme solution

-

Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide)

-

Test compound solutions at various concentrations

-

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Add the enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizing Key Concepts

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Caption: Cholinergic Synapse and AChE Inhibition.

Caption: Drug Discovery Workflow for Benzylpiperidines.

Caption: Structure-Activity Relationship (SAR) Logic.

Conclusion

The benzylpiperidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have established it as a privileged structure for the development of novel therapeutic agents. The ongoing exploration of benzylpiperidine derivatives, particularly in the context of multitarget-directed ligands for complex diseases like Alzheimer's, highlights the enduring potential of this chemical core. Future research will undoubtedly uncover new applications and lead to the development of next-generation therapeutics built upon this remarkable scaffold.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of 1-Benzyl-3,3-dimethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of 1-Benzyl-3,3-dimethylpiperidin-4-ol, a valuable intermediate in the development of novel therapeutics. The piperidine scaffold is a key structural motif in many biologically active compounds, and derivatives such as this compound are of significant interest in medicinal chemistry.

Introduction

This compound is a substituted piperidine derivative. The N-benzyl group is a common feature in molecules designed to interact with biological targets, and the piperidine ring provides a versatile scaffold for further functionalization. This compound can serve as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to neurodegenerative diseases and pain management. The synthesis involves the reduction of the corresponding ketone, 1-benzyl-3,3-dimethylpiperidin-4-one.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |

| 1-Benzyl-3,3-dimethylpiperidin-4-one | C₁₄H₁₉NO | 217.31 | Commercially Available | Starting material |

| Sodium borohydride | NaBH₄ | 37.83 | Commercially Available | Reducing agent |

| Methanol | CH₃OH | 32.04 | Commercially Available | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | Commercially Available | Extraction Solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercially Available | Drying agent |

| Silica Gel | SiO₂ | 60.08 | Commercially Available | For column chromatography |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Commercially Available | Eluent for chromatography |

| Hexane | C₆H₁₄ | 86.18 | Commercially Available | Eluent for chromatography |

Table 2: Expected Reaction Parameters and Product Characteristics

| Parameter | Value | Notes |

| Reaction Time | 2-4 hours | Monitored by TLC |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling, then ambient temperature |

| Expected Yield | 80-90% | Based on similar reductions |

| Physical Appearance | White to off-white solid | |

| Molecular Formula | C₁₄H₂₁NO | |

| Molar Mass | 219.32 g/mol |

Table 3: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.25-7.40 | m | 5H | Ar-H |

| CH-OH | 3.50-3.60 | m | 1H | H-4 |

| N-CH₂-Ph | 3.55 | s | 2H | Benzyl CH₂ |

| Piperidine-H | 2.40-2.60 | m | 2H | H-2 |

| Piperidine-H | 1.80-2.00 | m | 2H | H-5 |

| OH | 1.50-1.70 | br s | 1H | Hydroxyl proton |

| CH₃ | 1.05 | s | 3H | C3-CH₃ |

| CH₃ | 0.95 | s | 3H | C3-CH₃ |

Table 4: Predicted ¹³C NMR Chemical Shifts (101 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C | 138.5 | Quaternary Ar-C |

| Aromatic CH | 129.0, 128.2, 127.0 | Ar-CH |

| C-OH | 70.0 | C-4 |

| N-CH₂-Ph | 63.5 | Benzyl CH₂ |

| Piperidine C | 55.0 | C-2 |

| Piperidine C | 48.0 | C-6 |

| Piperidine C | 40.0 | C-5 |

| Quaternary C | 35.0 | C-3 |

| CH₃ | 25.0 | C3-CH₃ |

| CH₃ | 23.0 | C3-CH₃ |

Experimental Protocols

Synthesis of this compound

This protocol describes the reduction of 1-benzyl-3,3-dimethylpiperidin-4-one using sodium borohydride.

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-3,3-dimethylpiperidin-4-one (1.0 g, 4.60 mmol).

-

Dissolve the starting material in methanol (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.26 g, 6.90 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Upon completion of the reaction (disappearance of the starting ketone spot), carefully quench the reaction by the slow addition of deionized water (10 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude product can be purified by silica gel column chromatography.

Procedure:

-

Prepare a silica gel slurry in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect fractions and monitor by TLC to identify those containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a white to off-white solid.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Potential therapeutic application of this compound derivatives.

Application Notes and Protocols for the Stereoselective Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-ol Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-benzyl-3,3-dimethylpiperidin-4-ol scaffold is a valuable building block in medicinal chemistry. The stereochemistry at the C4 position, which defines cis and trans diastereomers, and the absolute configuration of each stereocenter are often critical for biological activity and pharmacological profile. The development of robust and stereoselective synthetic routes to access specific isomers is therefore of significant interest for drug discovery and development programs. These application notes provide detailed protocols for the diastereoselective and enantioselective synthesis of this compound isomers, starting from the key intermediate, 1-Benzyl-3,3-dimethylpiperidin-4-one.

Overall Synthetic Workflow

The stereoselective synthesis of the target piperidinol isomers begins with the construction of the precursor ketone, followed by stereocontrolled reduction. The choice of reducing agent and catalyst dictates the stereochemical outcome, allowing access to a mixture of diastereomers, a single enriched diastereomer, or a single enantiomer.

Figure 1. General workflow for the synthesis of this compound isomers.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-one (Precursor)

This protocol describes a plausible synthesis of the key ketone intermediate via a double Michael addition and subsequent Dieckmann condensation.[1][2]

Materials:

-

Benzylamine

-

Dimethyl 3,3-dimethylpentanedioate

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

Double Michael Addition: To a solution of benzylamine (1.0 eq) in anhydrous methanol, add dimethyl 3,3-dimethylpentanedioate (1.1 eq). The reaction mixture is stirred at reflux for 24-48 hours until TLC or GC-MS analysis indicates the consumption of the starting materials.

-

The solvent is removed under reduced pressure to yield the crude diester intermediate.

-

Dieckmann Condensation: The crude diester is dissolved in anhydrous toluene. Sodium methoxide (1.5 eq) is added portion-wise at room temperature under a nitrogen atmosphere.

-

The mixture is heated to reflux and stirred for 4-6 hours. The reaction progress is monitored by TLC.

-

Hydrolysis and Decarboxylation: After cooling to room temperature, the reaction is quenched by the slow addition of water. The mixture is then acidified with concentrated HCl and heated to reflux for 8-12 hours to effect hydrolysis and decarboxylation.

-

Work-up: The reaction mixture is cooled, and the aqueous layer is washed with diethyl ether. The aqueous layer is then basified to pH 9-10 with a saturated NaHCO₃ solution.

-

The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 1-Benzyl-3,3-dimethylpiperidin-4-one.

Protocol 2: Diastereoselective Reduction of 1-Benzyl-3,3-dimethylpiperidin-4-one

The stereochemical outcome of the ketone reduction is highly dependent on the steric bulk of the hydride reagent.

A. Non-selective Reduction to a cis/trans Mixture (via Sodium Borohydride)

This method uses a small hydride donor, which can approach the carbonyl from both axial and equatorial faces, typically resulting in a mixture of diastereomers, often favoring the thermodynamically more stable equatorial alcohol (trans-isomer).

Materials:

-

1-Benzyl-3,3-dimethylpiperidin-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-Benzyl-3,3-dimethylpiperidin-4-one (1.0 eq) in methanol at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC.

-

Work-up: Carefully quench the reaction by the dropwise addition of water at 0 °C.

-

Remove the bulk of the methanol under reduced pressure.

-

Add ethyl acetate to the residue and transfer to a separatory funnel. Wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-1-Benzyl-3,3-dimethylpiperidin-4-ol.

-

The diastereomers can be separated by column chromatography.

B. Diastereoselective Reduction to cis-1-Benzyl-3,3-dimethylpiperidin-4-ol (via L-Selectride®)

This protocol uses a sterically demanding hydride reagent (L-Selectride®) to achieve high diastereoselectivity. The bulky reagent preferentially attacks from the less sterically hindered face of the ketone. For the 3,3-dimethyl substituted piperidone, this is expected to be the equatorial face, leading to the formation of the axial alcohol (cis-isomer).

Materials:

-

1-Benzyl-3,3-dimethylpiperidin-4-one

-

L-Selectride® (1.0 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1-Benzyl-3,3-dimethylpiperidin-4-one (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add L-Selectride® solution (1.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction by TLC.

-

Work-up: While maintaining the temperature at -78 °C, slowly quench the reaction by adding water, followed by 1 M NaOH solution.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Carefully add 30% H₂O₂ dropwise (exothermic reaction) and stir for 1 hour to oxidize the borane byproducts.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield predominantly cis-1-Benzyl-3,3-dimethylpiperidin-4-ol.

Figure 2. Rationale for diastereoselectivity based on the steric hindrance of the hydride reagent.

Protocol 3: Enantioselective Reduction via Corey-Bakshi-Shibata (CBS) Catalyst

This protocol provides access to a single enantiomer of the alcohol through the use of a chiral oxazaborolidine catalyst (CBS catalyst).[3][4] The choice of (R)- or (S)-catalyst determines the absolute stereochemistry of the product.

Materials:

-

1-Benzyl-3,3-dimethylpiperidin-4-one

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1 M solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, nitrogen-purged flask, add the CBS catalyst solution (0.1 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add borane-dimethyl sulfide complex (1.0 eq) dropwise. Stir for 15 minutes at 0 °C to form the active catalyst-borane complex.

-

Cool the mixture to -30 °C.

-

Add a solution of 1-Benzyl-3,3-dimethylpiperidin-4-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction at -30 °C for 1-2 hours, monitoring completion by TLC.

-

Work-up: Quench the reaction by the slow, dropwise addition of methanol at -30 °C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.

-

Transfer to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the enantiomerically enriched this compound. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Quantitative Data Summary

| Method | Substrate (Analogous) | Reagent/Catalyst | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| Non-selective Reduction | 3,3-Disubstituted Cyclohexanone | NaBH₄, MeOH | 0 °C to rt | ~97 | >20:1 (favoring equatorial-OH)[5] | N/A |

| Diastereoselective Reduction | 4-Acyl-1,3-dioxolane | L-Selectride®, THF | -78 °C | High | High (favoring one diastereomer) | N/A |

| Enantioselective Reduction | Acetophenone | (R)-CBS catalyst, BH₃·SMe₂ | -30 °C, THF | High | N/A | >95[6] |

| Enantioselective Hydrogenation | 2,6-Dibenzylidene cyclohexanone | Rh-f-spiroPhos, H₂ | rt, 50 bar | >95 | >20:1 (trans:cis)[7] | >99[7] |

Conclusion

The protocols outlined provide a comprehensive guide for the stereoselective synthesis of this compound isomers. By selecting the appropriate synthetic strategy—non-selective reduction, diastereoselective reduction with a bulky hydride, or enantioselective CBS reduction—researchers can access specific stereoisomers required for structure-activity relationship (SAR) studies and further drug development. The choice of method will depend on the desired stereochemical purity and the scalability of the process. The provided protocols are based on well-established synthetic transformations and can be adapted and optimized for specific research needs.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Reduction of 1-benzyl-3,3-dimethylpiperidin-4-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical reduction of 1-benzyl-3,3-dimethylpiperidin-4-one to the corresponding alcohol, 1-benzyl-3,3-dimethylpiperidin-4-ol. Two primary methods are presented: a chemoselective reduction using sodium borohydride and a catalytic hydrogenation. These protocols are designed to be readily implemented in a standard laboratory setting for applications in synthetic chemistry and drug development.

Introduction